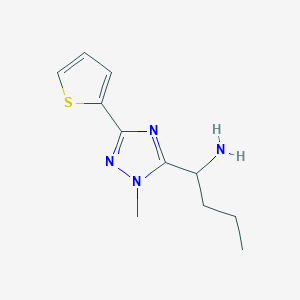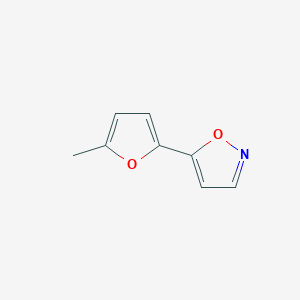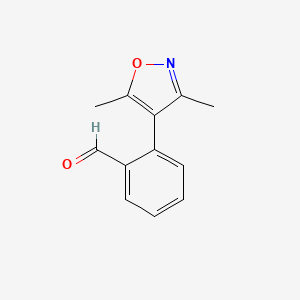
2-(3,5-Dimethyl-4-isoxazolyl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(dimethyl-1,2-oxazol-4-yl)benzaldehyde is an organic compound that belongs to the class of oxazole derivatives Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(dimethyl-1,2-oxazol-4-yl)benzaldehyde typically involves the reaction of 2-aminophenol with substituted aryl aldehydes in the presence of a catalyst. For instance, a Cu2O catalyst can be used in dimethyl sulfoxide (DMSO) at room temperature for 2-5 hours to obtain a high yield of the desired product .
Industrial Production Methods
While specific industrial production methods for 2-(dimethyl-1,2-oxazol-4-yl)benzaldehyde are not well-documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(dimethyl-1,2-oxazol-4-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of different substituents on the benzaldehyde ring.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Commonly uses reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Often employs electrophilic aromatic substitution reactions using reagents like halogens or nitrating agents.
Major Products
Oxidation: Produces 2-(dimethyl-1,2-oxazol-4-yl)benzoic acid.
Reduction: Yields 2-(dimethyl-1,2-oxazol-4-yl)benzyl alcohol.
Substitution: Results in various substituted benzaldehyde derivatives.
Scientific Research Applications
2-(dimethyl-1,2-oxazol-4-yl)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Explored for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of advanced materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 2-(dimethyl-1,2-oxazol-4-yl)benzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary, but typically include binding to active sites or altering the function of target proteins.
Comparison with Similar Compounds
Similar Compounds
- 2-(dimethyl-1,2-oxazol-4-yl)methoxybenzaldehyde
- 3-(dimethyl-1,2-oxazol-4-yl)methoxybenzonitrile
Uniqueness
2-(dimethyl-1,2-oxazol-4-yl)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in various reactions, making it valuable for specific applications in research and industry.
Properties
CAS No. |
223575-75-5 |
|---|---|
Molecular Formula |
C12H11NO2 |
Molecular Weight |
201.22 g/mol |
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)benzaldehyde |
InChI |
InChI=1S/C12H11NO2/c1-8-12(9(2)15-13-8)11-6-4-3-5-10(11)7-14/h3-7H,1-2H3 |
InChI Key |
JWDVUSJNIGJSCL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)C2=CC=CC=C2C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



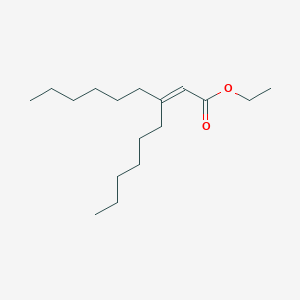
![1-{2,6-Diazaspiro[3.4]octan-2-yl}ethan-1-onehydrochloride](/img/structure/B13630056.png)


![N-{6-fluorospiro[3.3]heptan-2-yl}benzamide](/img/structure/B13630074.png)
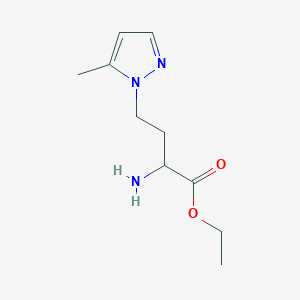

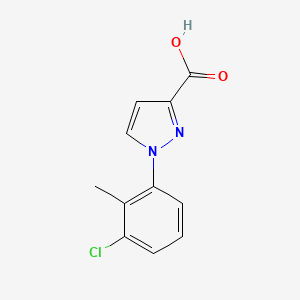
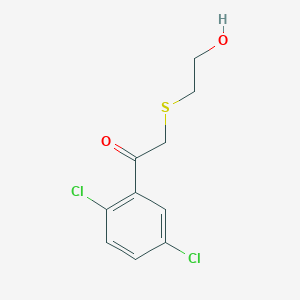
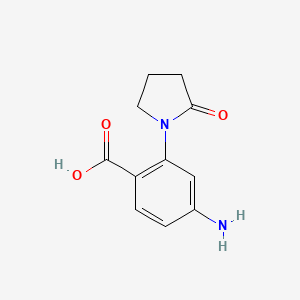
![1-[4-(Aminomethyl)phenyl]cyclopropanecarboxylic acid](/img/structure/B13630115.png)
